molecular formula C11H10N2 B2849985 2-(2-Cyanopropan-2-yl)benzonitrile CAS No. 99911-10-1

2-(2-Cyanopropan-2-yl)benzonitrile

Cat. No.: B2849985
CAS No.: 99911-10-1
M. Wt: 170.215
InChI Key: WGHVHAMMEOJGMS-UHFFFAOYSA-N
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Description

2-(2-Cyanopropan-2-yl)benzonitrile is an organic compound with the molecular formula C11H10N2. It is characterized by the presence of a benzonitrile group attached to a 2-cyanopropan-2-yl moiety. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Cyanopropan-2-yl)benzonitrile can be synthesized through the reaction of homophthalonitrile with iodomethane. The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanopropan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyanopropan-2-yl)benzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Cyanopropan-2-yl)benzonitrile exerts its effects involves interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanopropan-2-yl benzodithioate
  • 2-Cyanopropan-2-yl benzenecarbodithioate

Uniqueness

2-(2-Cyanopropan-2-yl)benzonitrile is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its nitrile group and the 2-cyanopropan-2-yl moiety provide a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

2-(2-cyanopropan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-11(2,8-13)10-6-4-3-5-9(10)7-12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHVHAMMEOJGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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